rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid
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Overview
Description
rac-(1R,5R)-6-methoxybicyclo[320]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[320]heptane core, which is a seven-membered ring system fused with a three-membered ring, and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the corresponding halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Methanol (CH₃OH), nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure and functional groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid can be compared with other similar compounds, such as:
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid: Differing by the presence of an amino group instead of a methoxy group.
rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid: Featuring a tert-butoxycarbonyl-protected amino group.
rac-(1R,5R)-bicyclo[3.2.0]heptane-2-carboxylic acid: Lacking the methoxy group and having a different substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its distinct applications and properties.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-12-8-4-5-2-6(9(10)11)3-7(5)8/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7-,8?/m1/s1 |
InChI Key |
ZYUSJOFZLGFEMK-RYVOCIFZSA-N |
Isomeric SMILES |
COC1C[C@@H]2[C@H]1CC(C2)C(=O)O |
Canonical SMILES |
COC1CC2C1CC(C2)C(=O)O |
Origin of Product |
United States |
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